molecular formula C5H10N2O2 B3164321 4-Nitropiperidine CAS No. 890853-07-3

4-Nitropiperidine

Cat. No.: B3164321
CAS No.: 890853-07-3
M. Wt: 130.15 g/mol
InChI Key: OWXZCNQZUBIVHN-UHFFFAOYSA-N
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Description

4-Nitropiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms The nitro group is attached to the fourth carbon atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitropiperidine can be synthesized through several methods. One common approach involves the nitration of piperidine. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure high yield .

Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to produce this compound. This method minimizes the accumulation of highly energetic intermediates, enhancing safety and efficiency. The continuous flow process involves the nitration of piperidine in a controlled environment, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitropiperidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 4-Aminopiperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of piperidine.

Scientific Research Applications

4-Nitropiperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Nitropiperidine can be compared with other nitro-substituted piperidines and piperidine derivatives:

The uniqueness of this compound lies in its specific reactivity due to the presence of the nitro group, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

4-nitropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-7(9)5-1-3-6-4-2-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXZCNQZUBIVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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